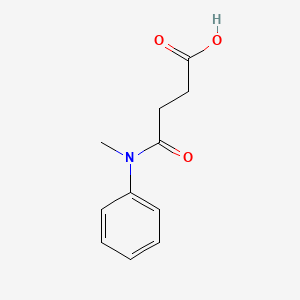

4-(METHYLANILINO)-4-OXOBUTANOIC ACID

説明

特性

IUPAC Name |

4-(N-methylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h2-6H,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTZGOKOGQVOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325432 | |

| Record name | 4-[Methyl(phenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33684-12-7 | |

| Record name | 4-[Methyl(phenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 4-(METHYLANILINO)-4-OXOBUTANOIC ACID can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of 4-(METHYLANILINO)-4-OXOBUTANOIC ACID can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product.

化学反応の分析

Types of Reactions: 4-(METHYLANILINO)-4-OXOBUTANOIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium. The reaction is typically carried out at 30°C and follows a second-order kinetics.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride under mild conditions.

Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.

科学的研究の応用

4-(METHYLANILINO)-4-OXOBUTANOIC ACID has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.

Industry: It is used in the synthesis of various industrial chemicals and materials.

作用機序

The mechanism of action of 4-(METHYLANILINO)-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . This interaction can lead to various physiological effects, depending on the enzyme and pathway involved.

類似化合物との比較

- 4-(METHYLANILINO)-4-OXOBUTANOIC ACID is similar to other 4-oxobutanoic acids, such as 4-oxo-4-phenylbutanoic acid and 4-oxo-4-methylbutanoic acid .

- These compounds share similar structural features but differ in the substituents attached to the nitrogen or carbon atoms.

Uniqueness:

- The presence of the phenyl group in 4-(METHYLANILINO)-4-OXOBUTANOIC ACID imparts unique chemical and biological properties, making it distinct from other similar compounds.

- Its specific reactivity and potential biological activities make it a valuable compound for research and industrial applications.

生物活性

4-(Methylanilino)-4-oxobutanoic acid, also referred to by its chemical identifier 33684-12-7, is an organic compound within the class of amino acids. Its structure features a phenyl group attached to a nitrogen atom and a ketone group at the fourth position of the butanoic acid chain. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in medicinal chemistry applications.

The synthesis of 4-(methylanilino)-4-oxobutanoic acid typically involves a Friedel-Crafts acylation reaction, where toluene reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is scalable for industrial production, optimizing reaction conditions to enhance yield and purity.

The biological activity of 4-(methylanilino)-4-oxobutanoic acid is primarily attributed to its role as an enzyme inhibitor. It is believed to interact with specific molecular targets by binding to the active sites of enzymes, thereby preventing their normal function. Such interactions can disrupt metabolic pathways, which may contribute to its therapeutic potential in treating inflammatory diseases.

Biological Activity and Research Findings

Research indicates that 4-(methylanilino)-4-oxobutanoic acid exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in various metabolic processes, making it a candidate for further investigation in drug development.

- Medicinal Chemistry Applications : The compound's structural features indicate potential utility in developing pharmaceuticals aimed at inflammatory conditions. Ongoing research aims to elucidate its precise mechanisms of action and therapeutic profiles.

Case Studies

- Inflammatory Disease Models : In vitro studies have shown that 4-(methylanilino)-4-oxobutanoic acid can reduce inflammatory markers in cell culture models, suggesting its potential as an anti-inflammatory agent.

- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibited the activity of specific enzymes associated with metabolic disorders, highlighting its relevance in pharmacological research.

Comparative Analysis with Related Compounds

The biological activity of 4-(methylanilino)-4-oxobutanoic acid can be compared with similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 4-Oxobutanoic Acid | Small Molecule | Basic structure without substituents |

| 4-(3-Fluoroanilino)-4-oxobutanoic Acid | Fluorinated Aniline Derivative | Enhanced biological activity due to fluorine substitution |

| 3-Methylaminobenzoic Acid | Amino Benzoic Acid | Different substituent pattern affecting activity |

The presence of the phenyl group in 4-(methylanilino)-4-oxobutanoic acid distinguishes it from other similar compounds, potentially enhancing its interaction with biological targets and contributing to unique pharmacological properties.

Q & A

Q. What is the established synthetic route for 4-(methylanilino)-4-oxobutanoic acid, and what are the key reaction conditions?

The compound is synthesized via a high-yield reaction between p-toluidine and maleic anhydride in an organic solvent system. Key steps include:

- Reaction stoichiometry : Equimolar ratios of p-toluidine and maleic anhydride.

- Solvent selection : Non-aqueous solvents to avoid hydrolysis of maleic anhydride.

- Purification : Recrystallization from a suitable solvent mixture to achieve a mass fraction of 94.23 ± 0.69% for the main product.

The reaction proceeds efficiently under mild conditions (room temperature or slight heating), with structural confirmation via IR and NMR spectroscopy .

Q. Which spectroscopic methods are most effective for confirming the structural identity of 4-(methylanilino)-4-oxobutanoic acid?

- IR Spectroscopy : Identifies functional groups such as the C=O stretch (amide and carboxyl groups at ~1650–1750 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- ¹H NMR Spectroscopy : Key peaks include the aromatic protons (δ 6.5–7.5 ppm, integrating for the methylanilino group), vinyl protons (δ 6.2–6.8 ppm for the conjugated C=C bond), and carboxylic acid proton (broad peak at δ ~12 ppm).

Cross-referencing spectral data with computational predictions or known standards is critical for validation .

Q. What are the solubility characteristics of 4-(methylanilino)-4-oxobutanoic acid in common organic solvents?

The compound is insoluble in water but dissolves in polar aprotic solvents. Solubility studies reveal:

Advanced Research Questions

Q. How can researchers optimize solvent systems for potentiometric titration to achieve optimal metrological performance?

- Solvent Ratio : A 4:3 isopropyl alcohol:acetone mixture minimizes electrode fouling and enhances endpoint sharpness.

- Dielectric Constant : Lower dielectric solvents reduce ion pairing, improving titration accuracy.

- Detection Limit : The method achieves a detection limit of 0.002 mol/dm³ under optimized conditions.

Validation via replicate analyses (n ≥ 5) ensures a relative standard deviation (RSD) of <1% .

Q. What strategies are recommended for resolving discrepancies between theoretical and experimental yield calculations?

- Error Source Analysis : Investigate incomplete reaction (e.g., unreacted p-toluidine) or purification losses (e.g., residual solvents).

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to independently verify purity.

- Statistical Evaluation : Apply the GOST R 8.736-2011 standard for uncertainty propagation, considering the reported mass fraction uncertainty of ±0.69% .

Q. What methodological considerations are critical when developing a quantification protocol in non-aqueous systems?

- Acid-Base Behavior : The compound’s dissociation constant (pKa = 2.81 ± 0.25) dictates titration feasibility in non-aqueous media.

- Titrant Selection : Use tetrabutylammonium hydroxide (TBAH) in isopropanol for carboxyl group quantification.

- Metrological Calibration : Validate against certified reference materials (CRMs) and report expanded uncertainties (k=2 confidence interval) .

Data Contradiction and Validation

Q. How should researchers address conflicting spectroscopic data during structural elucidation?

- Cross-Validation : Compare experimental IR/NMR data with computational simulations (e.g., DFT for NMR chemical shifts).

- Alternative Techniques : Employ mass spectrometry (HRMS) to confirm molecular weight (exact mass = 246.081 g/mol) and rule out impurities.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if suitable crystals are obtainable .

Q. What experimental design principles ensure reproducibility in synthesis and analysis?

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track reaction progress.

- Robustness Testing : Vary solvent ratios (±10%) and temperatures (±5°C) to assess parameter sensitivity.

- Interlaboratory Validation : Share protocols with collaborating labs to verify reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。